2-(6-Methyl-2H-indazol-2-yl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of 2H-indazoles, such as 2-(6-Methyl-2H-indazol-2-yl)acetic acid, has been summarized in recent strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, a related compound, has been reported .Scientific Research Applications

Synthesis and Characterization

Synthesis of Derivatives : 2-(6-Methyl-2H-indazol-2-yl)acetic acid has been utilized in the synthesis of various heterocyclic derivatives, such as 1,3-oxazepines, 1,2,4-triazoles, and indazoles. These processes often involve reactions with other compounds, such as ethyl chloroacetate, hydrazine hydrate, and benzaldehydes. The synthesized compounds are usually characterized by spectral methods, including FT-IR, NMR, and mass spectrometry (Mohammad, Ahmed, & Mahmoud, 2017).

Physical-Chemical Properties and Toxicity Studies : Studies have focused on the physical and chemical properties of compounds derived from this compound. Additionally, investigations into the acute toxicity of these compounds have been conducted to understand their effects on biological systems (Salionov, 2015).

Sustainable Synthesis Methods : Research has also been directed towards developing efficient and sustainable synthesis methods for derivatives of this compound. These methods emphasize atom economy, selectivity, and environmental friendliness (Tortoioli et al., 2020).

Biological Activities and Applications

Analgesic, Anti-Inflammatory, and Antipyretic Activities : Some derivatives synthesized from this compound have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in animal models. Additionally, these compounds have demonstrated moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).

Antimicrobial Activity : Various synthesized indazole derivatives have been tested for antimicrobial activity against different bacterial strains. Some compounds have exhibited significant antibacterial activity, indicating potential uses in addressing microbial infections (Gautam, Gautam, & Chaudhary, 2018).

Antioxidant Properties : Research has also explored the antioxidant properties of indazole derivatives. These compounds have been evaluated using assays like DPPH and ABTS, with some showing moderate to high antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Polo et al., 2016).

Mechanism of Action

Target of Action

Compounds with an indazole moiety, such as 2-(6-methyl-2h-indazol-2-yl)acetic acid, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present in the molecule .

Mode of Action

It is known that indazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), leading to a reduction in the production of certain inflammatory mediators .

Biochemical Pathways

It has been suggested that 6-indazolyl-2-picolinic acids, which are structurally similar to this compound, can affect the regulation of certain auxin genes, leading to changes in ethylene release and abscisic acid (aba) production .

Result of Action

Based on the known activities of similar indazole derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

properties

IUPAC Name |

2-(6-methylindazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-2-3-8-5-12(6-10(13)14)11-9(8)4-7/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKQURZMJSZAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C=C2C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

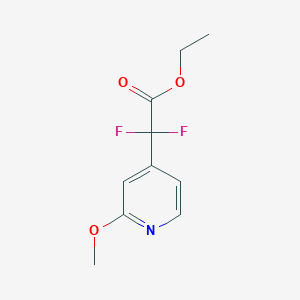

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)

![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)